Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate
Description
Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate is a bicyclic compound featuring a rigid 2-azabicyclo[2.2.2]octane scaffold. The tert-butyl ester group enhances steric protection and stability, while the formyl (aldehyde) substituent at the 4-position provides a reactive handle for further chemical modifications. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in synthesizing kinase inhibitors and bioactive molecules requiring constrained geometries .
Properties
IUPAC Name |
tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-15)6-4-10(14)5-7-13/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVYKWDMZIOIGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1CC2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375259-67-7 | |
| Record name | tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the formation of the azabicyclo structure followed by the introduction of the formyl and tert-butyl ester groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the azabicyclo core. Subsequent reactions introduce the formyl and tert-butyl ester functionalities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl ester group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate substitution reactions at the ester group.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituent introduced.
Scientific Research Applications
Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azabicyclo structure can provide a rigid framework that enhances binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate with structurally related analogs, focusing on substituent position, functional group variation, stereochemistry, and applications.
Positional Isomers: 4- vs. 6-Formyl Derivatives
Key Insight : The 4-formyl derivative offers distinct steric and electronic environments compared to the 6-formyl isomer, affecting reactivity and interaction with biological targets.
Functional Group Variations: Aldehyde vs. Amino, Oxo, and Hydroxy Groups
Key Insight: The formyl group’s electrophilicity contrasts with the nucleophilic amino group and the redox versatility of oxo/hydroxy substituents, enabling diverse synthetic pathways.
Stereochemical Variations
Key Insight : Stereochemistry dictates biological activity; enantiomers often show differences in potency, toxicity, or metabolic stability.
Ester Group Modifications: tert-Butyl vs. Benzyl
Key Insight: The tert-butyl group provides superior stability, whereas benzyl esters enable tailored synthetic routes via hydrogenolysis.
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